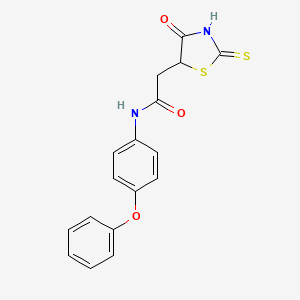![molecular formula C12H10N2O4S2 B3083959 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid CAS No. 1142206-96-9](/img/structure/B3083959.png)
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Übersicht
Beschreibung
“3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid” is a chemical compound with the molecular formula C13H12N2O4S2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains an acetyl group and an amino group attached to a benzoic acid moiety .Physical and Chemical Properties Analysis
The molecular weight of this compound is 191.2 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass is 190.97108537 g/mol and the monoisotopic mass is also 190.97108537 g/mol . The topological polar surface area is 124 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Heterocyclic Compounds
Compounds related to 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid have been synthesized and characterized in various studies. For instance, a study synthesized new thiazine, azetidine, and thiazolidine compounds containing a 1,3,4-thiadiazole moiety, demonstrating the compound's utility in heterocyclic chemistry (Samir, Ali, & Saeed, 2014).
Antimicrobial Activities
Several studies have investigated the antimicrobial properties of derivatives of this compound. For example, the synthesis and evaluation of antifungal and antibacterial activities of related thiazoles were explored in a study, highlighting their potential in antimicrobial applications (Ahluwalia, Arora, & Kaur, 1986). Another research synthesized halogenated N-thiazolyl substituted 2-mercapto benzoic acid amides for potential use as fungicides (Nandi & Dash, 1976).
Structural Studies and Characterizations
The structural studies and characterizations of derivatives are significant in the field of organic chemistry. For instance, a study focused on the structural studies of 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate, a derivative of the compound, providing insights into its molecular structure and stability (Fazil, Ravindran, Devi, & Bijili, 2012).
Novel Compound Synthesis and Pharmacological Studies
The compound and its derivatives have been used in the synthesis of novel compounds with potential pharmacological applications. A study synthesized thiazolidinones and Mannich bases of a related triazole and evaluated their antimicrobial and antitubercular activities, showcasing the compound's relevance in drug development (Dave, Purohit, Akbari, & Joshi, 2007).
Application in Heterocyclic Syntheses
The compound is also used in the synthesis of various heterocyclic compounds. For example, a study presented the synthesis of oxazolidines, thiazolidines, and tetrahydro-pyrrolo oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters, illustrating its versatility in organic synthesis (Badr, Aly, Fahmy, & Mansour, 1981).
Wirkmechanismus
Target of Action
The primary targets of the compound “3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid” are currently unknown. Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of pathways due to their broad biological activities . The specific pathways affected by this compound, and their downstream effects, are yet to be elucidated.
Result of Action
Thiazole derivatives are known to have a wide range of effects, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The specific effects of this compound are subjects of ongoing research.
Eigenschaften
IUPAC Name |
3-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S2/c15-9(5-8-10(16)14-12(19)20-8)13-7-3-1-2-6(4-7)11(17)18/h1-4,8H,5H2,(H,13,15)(H,17,18)(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEADSALOCFDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=S)S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B3083911.png)






![N-[4-(acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083967.png)

![3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B3083981.png)
